Boc-Cys(Trt)-Pro-OH

Peptide Synthesis Orthogonal Deprotection Cysteine Protecting Groups

Synthesizing peptides with C-terminal Cys-Pro sequences often leads to diketopiperazine (DKP) formation, causing chain cleavage and low yields. Boc-Cys(Trt)-Pro-OH (CAS 40472-53-5) is a pre-formed, orthogonally protected dipeptide that sterically blocks DKP cyclization, ensuring higher crude purity and yield. • Prevents DKP-related yield loss at Cys-Pro junctions. • Orthogonal Boc (acid-labile) and Trt (thiol) protection enables regioselective disulfide bond formation. • Ideal for cysteine-rich peptides (conotoxins, defensins). Supplied with ≥98% purity, available from multiple global sources for research and development.

Molecular Formula C32H36N2O5S
Molecular Weight 560.7 g/mol
CAS No. 40472-53-5
Cat. No. B1508656
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBoc-Cys(Trt)-Pro-OH
CAS40472-53-5
Molecular FormulaC32H36N2O5S
Molecular Weight560.7 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)NC(CSC(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3)C(=O)N4CCCC4C(=O)O
InChIInChI=1S/C32H36N2O5S/c1-31(2,3)39-30(38)33-26(28(35)34-21-13-20-27(34)29(36)37)22-40-32(23-14-7-4-8-15-23,24-16-9-5-10-17-24)25-18-11-6-12-19-25/h4-12,14-19,26-27H,13,20-22H2,1-3H3,(H,33,38)(H,36,37)/t26-,27-/m0/s1
InChIKeyISBXFOHTCFATDQ-SVBPBHIXSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 100 g / 1 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Boc-Cys(Trt)-Pro-OH: Protected Dipeptide for SPPS


Boc-Cys(Trt)-Pro-OH (CAS 40472-53-5) is a protected dipeptide building block consisting of L-cysteine and L-proline. The cysteine α-amino group is protected by a tert-butyloxycarbonyl (Boc) group, while the sulfhydryl side chain is protected by a trityl (Trt) group . This compound is designed for use in Boc-chemistry solid-phase peptide synthesis (SPPS) as a building block for introducing the Cys-Pro sequence into custom peptides . The molecular formula is C32H36N2O5S, with a molecular weight of 560.7 g/mol . The Boc group is removed under acidic conditions (e.g., TFA), while the Trt group protects the thiol from oxidation and unwanted side reactions during chain elongation .

Boc-chemistry SPPS building block for Cys-Pro sequences
Orthogonal Cys(Trt) acid-labile protection strategy
Reported DKP suppression at C-terminal Pro residues

Why Substituting Boc-Cys(Trt)-Pro-OH Fails


Substituting Boc-Cys(Trt)-Pro-OH with other cysteine-protected dipeptides (e.g., Boc-Cys(Acm)-Pro-OH or Fmoc-Cys(Trt)-Pro-OH) or with sequential addition of single amino acids is not trivial due to the orthogonal stability of the Trt group and the unique challenges of the Cys-Pro junction. The trityl (Trt) protecting group on cysteine is acid-labile and is removed with 95% TFA, whereas the acetamidomethyl (Acm) group requires orthogonal removal conditions (e.g., iodine or heavy metal salts) [1]. Using a dipeptide building block, rather than stepwise coupling of Boc-Cys(Trt)-OH followed by Pro-OH, can mitigate diketopiperazine (DKP) formation, a known side reaction at the C-terminal Pro residue during SPPS [2]. Therefore, the selection of this specific protected dipeptide directly impacts the synthetic route's orthogonality, purity, and overall yield.

Acm removal requires iodine/heavy metals, incompatible with standard Boc deprotection.
Stepwise coupling of single amino acids risks higher DKP formation at C-terminal Pro.
Fmoc chemistry is not compatible with Boc-strategy SPPS.

Boc-Cys(Trt)-Pro-OH vs. Key Analogs: Evidence


Orthogonal Deprotection: Cys(Trt) vs. Cys(Acm)

In a 2026 study on sustainable peptide synthesis, the selective removal of Cys protecting groups was demonstrated in the alternative solvent N-butyl-2-pyrrolidinone (NBP). The S-trityl (Trt) group, as used in Boc-Cys(Trt)-Pro-OH, is selectively and efficiently removed using iodine or N-halosuccinimides, while the S-acetamidomethyl (Acm) group is removed with a different orthogonal method [1]. The study reports that for a related group, the SIT protecting group, a 92% conversion was achieved in a single 4-hour treatment under these conditions, highlighting the framework for orthogonal deprotection strategies where Trt and Acm serve distinct, non-interchangeable roles [1].

Orthogonal Deprotection Selectivity
Class-level inference
Cys(Trt) removed by I₂/N-halosuccinimides; Acm uses alternative method. Related SIT group: 92% conv. in 4 h.
Supports orthogonal disulfide bond formation strategies.
NBP solvent; direct Trt vs Acm data not reported.
Peptide Synthesis Orthogonal Deprotection Cysteine Protecting Groups Green Chemistry

Cys(Trt) Racemization vs. Alternative Protecting Groups

A 2013 study on preventing cysteine racemization in Fmoc SPPS found that using the standard S-trityl (Trt) protecting group with phosphonium/uronium reagents (e.g., PyBOP, HBTU) and a DIEA base can lead to considerable racemization. The study demonstrated that to reduce racemization of Cys(Trt) to an acceptable level (<1.0%), the standard preactivation procedure must be omitted, which compromises coupling efficiency [1]. In contrast, the alternative acid-labile protecting groups 4,4′-dimethoxydiphenylmethyl (Ddm) and 4-methoxybenzyloxymethyl (MBom) were shown to suppress racemization to <1.0% even when the standard, more efficient preactivation protocol was used [1].

Racemization Rate Comparison
Class-level inference
Cys(Trt) racemization >1.0% with standard preactivation; Ddm and MBom groups show lower epimerization.
Protocol optimization needed to limit epimerization with Trt.
Fmoc SPPS, HBTU/DIEA in DMF.
Peptide Synthesis Racemization Cysteine Derivatives SPPS

DKP Suppression via Trityl-Cys-Pro Motif

A significant side reaction in SPPS is diketopiperazine (DKP) formation, which is particularly problematic when Proline is the second amino acid from the C-terminus. This leads to peptide chain loss from the resin. The use of a bulky trityl (Trt) group, as found in Boc-Cys(Trt)-Pro-OH, has been documented to suppress DKP formation, making it an ideal building block for sequences with a C-terminal Pro [1]. This is due to the steric hindrance of the Trt group, which prevents the intramolecular cyclization that forms the DKP.

DKP Suppression
Class-level inference
Bulky trityl group sterically hinders DKP formation at C-terminal Pro residue.
May improve crude peptide purity and yield.
Supplier technical note; not quantified.
Peptide Synthesis DKP Formation Solid-Phase Synthesis Resin Linkers

Boc-Cys(Trt)-Pro-OH Application Scenarios


Cysteine-Rich Peptide Synthesis with Orthogonal Deprotection

Boc-Cys(Trt)-Pro-OH is a critical building block for the synthesis of complex, cysteine-rich peptides, such as conotoxins or defensins, that contain multiple disulfide bonds [1]. The trityl (Trt) group on the cysteine side chain provides an acid-labile protection that is orthogonal to other common thiol protecting groups like acetamidomethyl (Acm) or tert-butylthio (StBu). This orthogonality, demonstrated in sustainable solvent systems, allows for the sequential, regioselective formation of disulfide bonds, which is essential for achieving the correct, biologically active conformation of the peptide [1].

DKP Avoidance with C-Terminal Cys-Pro Motif

A key application for this dipeptide is in the solid-phase synthesis of peptides where the sequence contains a C-terminal Cys-Pro motif. As established in the evidence guide, the bulky trityl (Trt) group of Boc-Cys(Trt)-Pro-OH sterically hinders the formation of diketopiperazine (DKP), a common side reaction that cleaves the growing peptide chain from the resin and significantly reduces yield [2]. By using this pre-formed, protected dipeptide, researchers can circumvent the need for complex, low-yielding stepwise couplings and minimize this detrimental side reaction, leading to higher purity of the final crude peptide product [2].

Application
Selection Property
Validation Focus
Cysteine-rich disulfide peptide synthesis
Orthogonal Cys(Trt) protection
Regioselective disulfide formation
C-terminal Cys-Pro motif synthesis
DKP suppression via bulky trityl
Crude peptide purity and yield

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9 linked technical documents
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